2-(Benzotriazol-1-yl)butan-1-amine
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Overview
Description
2-(Benzotriazol-1-yl)butan-1-amine is a compound that features a benzotriazole moiety attached to a butan-1-amine chain. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . The presence of the benzotriazole ring imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzotriazol-1-yl)butan-1-amine typically involves the reaction of benzotriazole with butan-1-amine under specific conditions. One common method includes the use of chlorotriphenylphosphonium benzotriazolate as a reagent, which reacts with the amine to form the desired product . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the carbamate intermediate, which then undergoes further reaction to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzotriazol-1-yl)butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amines, thiols, or alcohols .
Scientific Research Applications
2-(Benzotriazol-1-yl)butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzotriazol-1-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.
2-(Benzotriazol-1-yl)-2H-azirines: Compounds with a benzotriazole moiety that exhibit unique chemical properties.
Uniqueness
2-(Benzotriazol-1-yl)butan-1-amine is unique due to its specific structure, which combines the benzotriazole moiety with a butan-1-amine chain. This combination imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C10H14N4 |
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Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)butan-1-amine |
InChI |
InChI=1S/C10H14N4/c1-2-8(7-11)14-10-6-4-3-5-9(10)12-13-14/h3-6,8H,2,7,11H2,1H3 |
InChI Key |
PWMISJNEQKSNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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